molecular formula C12H8N2O B1320488 4-(Pyridin-2-yloxy)benzonitrile CAS No. 270260-33-8

4-(Pyridin-2-yloxy)benzonitrile

Cat. No.: B1320488
CAS No.: 270260-33-8
M. Wt: 196.2 g/mol
InChI Key: ZVQAOOXNUVKQML-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yloxy)benzonitrile is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Liquid Crystalline Behavior

Ahipa et al. (2014) synthesized a series of luminescent compounds including 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, which exhibited potential as mesogens. These compounds, characterized by their bent-core structures and comprising methoxy pyridine, benzonitrile, and alkoxy benzene ring systems, showed unique liquid crystalline behaviors. Compounds with shorter alkoxy chain lengths displayed the nematic phase, while those with longer chains exhibited the orthorhombic columnar phase. Optical studies indicated that these compounds are strong blue emitters, with absorption and emission bands in specific ranges, suggesting their utility in optoelectronic applications. The electrochemical study of one such compound revealed a band gap of 1.89 eV, highlighting its potential as an electronic material. The study also included density functional theory (DFT) calculations to confirm the optimized geometry and electronic absorption of these compounds (Ahipa et al., 2014).

Antitumor Activity and DNA Binding

Bera et al. (2021) explored the synthesis and structure of a new thiazole–pyridine anchored NNN donor ligand and its cobalt(II) complex, revealing significant antitumor activity against U937 cancer cells. The study provided insights into the complex's ability to intercalate with DNA, suggesting a mechanism for its antitumor effects. This research underscores the potential of 4-(Pyridin-2-yloxy)benzonitrile derivatives in the development of new anticancer agents (Bera et al., 2021).

Safety and Hazards

The safety data sheet for “4-(Pyridin-2-yloxy)benzonitrile” suggests that it is intended for research and development use only, not for medicinal, household, or other uses .

Properties

IUPAC Name

4-pyridin-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAOOXNUVKQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594585
Record name 4-[(Pyridin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270260-33-8
Record name 4-[(Pyridin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxybenzonitrile (1.00 g, 8.39 mmol) was dissolved in anhydrous DMSO (5.0 mL) and was slowly added a solution of potassium tert-butoxide in THF (1.0 M, 16.8 mmol). The solution was stirred for 2 hours 30 minutes. A solution of 2-bromopyridine (2.65 g, 16.8 mmol) in DMSO (5.0 mL) was then added to the reaction mixture the whole was heated at 160° C. for 115 hours. The cooled mixture was partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×100 mL). The organic layers were dried with MgSO4, filtered and concentrated in vacuo. The crude solid was placed on a silica gel column and purified (EtOAc/Hex 1:6) to give the product as a light yellow solid (1.04 g, 63%). 1H NMR (500 MHz, CDCL3) δ(ppm): 7.01 (1H, d, J=8.2 Hz), 7.10 (1H, dd, J=7.2, 5.0 Hz), 7.24 (2H, d, J=9.0 Hz), 7.68 (2H, d, J=8.8 Hz), 7.77 (1H, ddd, J=8.3, 7.3, 2.0 Hz), 8.22 (1H, dd, J=5.0, 2.0 Hz). 13C NMR (125 MHz, CDCL3) δ(ppm): 108.0, 112.8 (CH), 118.9, 120.0 (CH), 121.6 (CH), 134.1 (CH), 140.2 (CH), 147.9 (CH), 158.2, 162.5. MS (FAB+): 197 (MH+). HRMS for C12H8N2O (MH+): calculated: 197.0713; found 197.0715.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16.8 mmol
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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